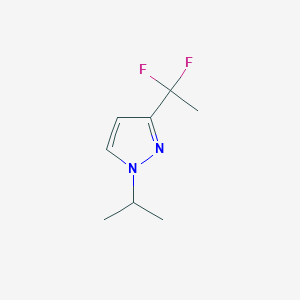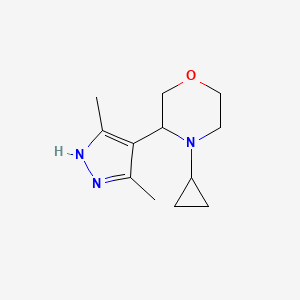
4-Cyclopropyl-3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Cyclopropyl-3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholine is a chemical compound with the molecular formula C₁₂H₁₉N₃O This compound is characterized by the presence of a cyclopropyl group, a pyrazole ring, and a morpholine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholine typically involves the reaction of cyclopropylamine with 3,5-dimethyl-1H-pyrazole-4-carbaldehyde, followed by cyclization with morpholine. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and safety.
化学反应分析
Types of Reactions
4-Cyclopropyl-3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
科学研究应用
4-Cyclopropyl-3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 4-Cyclopropyl-3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The pyrazole ring is known to be a versatile pharmacophore, which can interact with various biological targets, potentially leading to diverse biological activities.
相似化合物的比较
Similar Compounds
3-Cyclopropyl-1H-pyrazole: Shares the pyrazole ring but lacks the morpholine moiety.
4-(3,5-Dimethyl-1H-pyrazol-4-yl)morpholine: Similar structure but without the cyclopropyl group.
Uniqueness
4-Cyclopropyl-3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholine is unique due to the combination of the cyclopropyl group, pyrazole ring, and morpholine ring
属性
分子式 |
C12H19N3O |
|---|---|
分子量 |
221.30 g/mol |
IUPAC 名称 |
4-cyclopropyl-3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholine |
InChI |
InChI=1S/C12H19N3O/c1-8-12(9(2)14-13-8)11-7-16-6-5-15(11)10-3-4-10/h10-11H,3-7H2,1-2H3,(H,13,14) |
InChI 键 |
WZGCUFWIPHOSAD-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NN1)C)C2COCCN2C3CC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


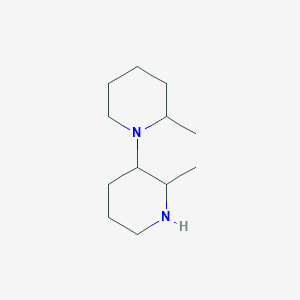
![({[2-(Bromomethyl)-2-methylpentyl]oxy}methyl)benzene](/img/structure/B13161877.png)

![6-[(Pyrrolidin-3-ylmethyl)amino]pyridine-3-carbonitrile](/img/structure/B13161894.png)
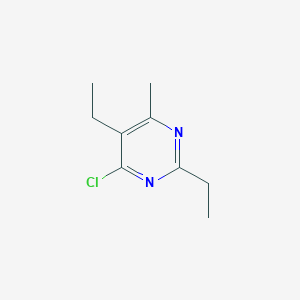
![N-[(3-Aminocyclopentyl)methyl]-1-methylcyclopropane-1-carboxamide](/img/structure/B13161908.png)
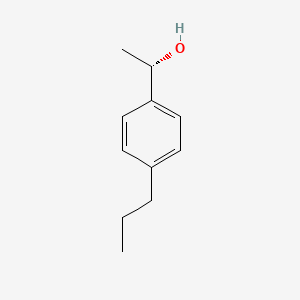


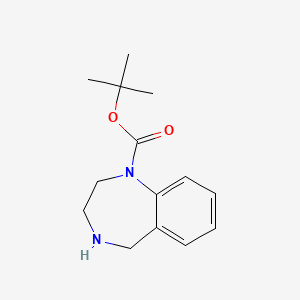

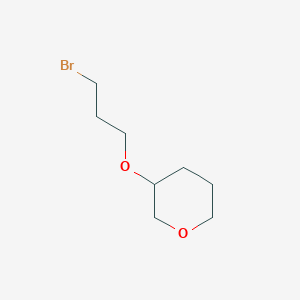
![Ethyl 3-bromo-6-cyclopropyl-4-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13161940.png)
